molecular formula C17H21NO4S B5630337 N-(4-isopropylphenyl)-3,4-dimethoxybenzenesulfonamide

N-(4-isopropylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B5630337
M. Wt: 335.4 g/mol
InChI Key: GTCVSTGAINBYJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonamide compounds are typically synthesized through the reaction of sulfonyl chlorides with amines. A study by Stenfors and Ngassa (2020) detailed the synthesis of N-benzyl sulfonamides, including steps such as the treatment of sulfonyl chloride with primary amines followed by benzylation, which could be relevant to the synthesis of N-(4-isopropylphenyl)-3,4-dimethoxybenzenesulfonamide (Stenfors & Ngassa, 2020).

Molecular Structure Analysis

The molecular structure of sulfonamides can be determined using X-ray crystallography, as demonstrated by Rublova et al. (2017) for dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These studies often reveal how different substituents affect the overall conformation and intermolecular interactions within the crystal lattice (Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, showcasing their versatility. For instance, Fukuyama et al. (1995) illustrated how nitrobenzenesulfonamides can undergo alkylation to yield N-alkylated products, a reaction that could be applicable to modifying the N-(4-isopropylphenyl) group (Fukuyama et al., 1995).

Physical Properties Analysis

The physical properties, such as solubility and crystal packing, can be significantly influenced by the specific structural features of sulfonamide compounds. For example, Karakaya et al. (2015) explored the vibrational frequencies and geometric parameters of a sulfonamide derivative, providing insights into its physical characteristics and intermolecular interactions (Karakaya et al., 2015).

Chemical Properties Analysis

The chemical behavior of sulfonamides, including reactivity and stability, can be assessed through various spectroscopic and analytical techniques. Ebrahimi et al. (2015) discussed the chemoselective N-acylation of amines using N-acyl sulfonamides, highlighting the compound's reactivity towards specific functional groups (Ebrahimi et al., 2015).

properties

IUPAC Name

3,4-dimethoxy-N-(4-propan-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-12(2)13-5-7-14(8-6-13)18-23(19,20)15-9-10-16(21-3)17(11-15)22-4/h5-12,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCVSTGAINBYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[4-(propan-2-yl)phenyl]benzenesulfonamide

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